Cytidine-5'-triphosphate

Descripción general

Descripción

CTP is a pyrimidine ribonucleoside 5'-triphosphate and a cytidine 5'-phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a CTP(4-) and a CTP(3-).

Cytidine-5'-triphosphate is a natural product found in Apis cerana and Homo sapiens with data available.

Cytidine Triphosphate is a cytosine derived nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety. Nucleotide metabolism is upregulated in cancer cells; therefore, this nucleotide could be used as a biomarker to detect the presence of cancer cells.

Cytidine 5'-(tetrahydrogen triphosphate). A cytosine nucleotide containing three phosphate groups esterified to the sugar moiety.

Análisis Bioquímico

Biochemical Properties

Cytidine-5’-triphosphate plays a crucial role in biochemical reactions. It prevents the action of aspartate carbamoyltransferase, an enzyme that participates in pyrimidine biosynthesis . Like ATP, CTP serves as a molecule of high energy and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Cellular Effects

Cytidine-5’-triphosphate has significant effects on various types of cells and cellular processes. It is essential for cell growth and proliferation . By providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis, pyrimidine ribonucleotides like CTP are essential for cell growth and proliferation . Therefore, depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .

Molecular Mechanism

Cytidine-5’-triphosphate exerts its effects at the molecular level through several mechanisms. It acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . It also interacts with several enzymes such as 3-deoxy-manno-octulosonate cytidylyltransferase, uridine-cytidine kinase 2, and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase .

Temporal Effects in Laboratory Settings

The effects of Cytidine-5’-triphosphate can change over time in laboratory settings. For instance, a study showed that the expression of cytidine 50-triphosphate synthetase 1 (CTPS), a key enzyme for CTP biosynthesis in the pyrimidine metabolic pathway, contributes to epithelial-to-mesenchymal transition (EMT) progression, anti-cancer drug resistance, and cell migration in non-small-cell lung cancer (NSCLC) .

Metabolic Pathways

Cytidine-5’-triphosphate is involved in several metabolic pathways. It is a coenzyme in metabolic reactions like the synthesis of glycerophospholipids, where it is used for activation and transfer of diacylglycerol and lipid head groups, and glycosylation of proteins . It acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis .

Actividad Biológica

Cytidine-5'-triphosphate (CTP) is a vital nucleotide involved in various biological processes, including RNA synthesis and lipid metabolism. This article explores its biological activity, including enzymatic functions, regulatory mechanisms, and implications in health and disease.

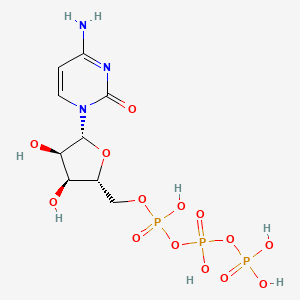

- Chemical Formula : C₉H₁₆N₃O₁₄P₃

- Molecular Weight : 483.1563 g/mol

- Structure : CTP consists of a cytosine base attached to a ribose sugar, which is further linked to three phosphate groups.

Enzymatic Functions

CTP plays a crucial role in several enzymatic reactions:

-

Synthesis of RNA :

- CTP is one of the four nucleotides used by RNA polymerases during transcription. It is incorporated into RNA strands, facilitating protein synthesis and gene expression.

- Lipid Metabolism :

- Biosynthesis of Coenzyme A :

Regulatory Mechanisms

The synthesis and degradation of CTP are tightly regulated within cells:

- CTP Synthase Regulation : The enzyme cytidine triphosphate synthase (CTPS) catalyzes the conversion of UTP to CTP. This process is regulated by feedback mechanisms involving various metabolites, ensuring that cellular levels of CTP remain balanced .

- Role in Cell Signaling : CTP influences several signaling pathways, including those related to cell growth and differentiation. Its levels can affect the activity of various kinases and phosphatases, thereby modulating signal transduction pathways .

1. Impact on Cancer Cells

Research has shown that elevated levels of CTP can promote tumor growth by enhancing lipid biosynthesis necessary for membrane formation in rapidly dividing cells. Inhibitors targeting CTPS have been proposed as potential therapeutic agents .

2. Neuroprotection

A study indicated that CTP plays a protective role in neuronal cells under stress conditions. Supplementation with CTP was associated with reduced apoptosis and improved cell viability in models of neurodegeneration .

Tables Summarizing Key Findings

| Biological Function | Description |

|---|---|

| RNA Synthesis | Incorporation into RNA strands during transcription |

| Lipid Metabolism | Activation of diacylglycerol for phospholipid synthesis |

| Coenzyme A Biosynthesis | Catalyzes the conjugation of cysteine to 4'-phosphopantothenate |

| Regulatory Aspect | Mechanism |

|---|---|

| Feedback Inhibition | Regulated by metabolites like UTP |

| Cell Signaling | Influences kinase/phosphatase activities |

Aplicaciones Científicas De Investigación

Biochemical Research

Cytidine-5'-triphosphate is essential for studying RNA synthesis and metabolism:

- Role in RNA Synthesis : CTP serves as a substrate for RNA polymerases during transcription, facilitating the incorporation of cytidine into RNA chains .

- Enzymatic Reactions : It acts as a substrate in various biochemical reactions, allowing researchers to investigate cellular processes .

Pharmaceutical Development

CTP is crucial in drug formulation:

- Antiviral and Anticancer Therapies : It enhances the efficacy of certain medications by participating in the synthesis of nucleic acids necessary for viral replication and cancer cell proliferation .

- Therapeutic Target : The enzyme cytidine triphosphate synthetase has been identified as a target for drugs aimed at treating cancer and other diseases .

Genetic Engineering

CTP plays a significant role in the creation of RNA-based therapeutics:

- RNA Molecule Synthesis : It is utilized in the synthesis of RNA molecules for gene therapy applications .

- Vaccine Development : CTP is integral to developing mRNA vaccines by serving as a building block for mRNA synthesis .

Cellular Signaling Studies

CTP is involved in various signaling pathways:

- Purinergic Receptors : It acts as an agonist for P2X purinergic receptors, influencing cellular responses related to inflammation and neurotransmission .

- Metabolic Pathways : CTP participates in nucleotide metabolism and energy transfer processes within cells .

Case Study 1: Role in Cancer Metabolism

A study highlighted the involvement of cytidine triphosphate synthetase in epithelial-to-mesenchymal transition (EMT) in non-small-cell lung cancer. The inhibition of this enzyme reduced chemoresistance and migration, suggesting its potential as a therapeutic target .

Case Study 2: Antiviral Drug Development

Research demonstrated that CTP enhances the activity of antiviral agents by providing necessary substrates for RNA synthesis, thus improving therapeutic outcomes against viral infections .

Case Study 3: Genetic Engineering Applications

In genetic engineering, CTP has been used to develop RNA-based therapeutics that target specific diseases. Its role as a substrate in RNA synthesis has proven critical for creating effective gene therapies .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Role in RNA Synthesis | Various | Essential for transcription | 2024 |

| Antiviral Activity | Viral Infections | Enhances drug efficacy | 2024 |

| Cancer Metabolism | Non-small-cell lung cancer | Reduces chemoresistance | 2024 |

| Genetic Engineering | Various | Aids in therapeutic development | 2024 |

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQPRRSZKQHHS-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889324 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-47-4 | |

| Record name | 5′-CTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 218 °C | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.